Cas no 56-85-9 (L-Glutamine)

L-グルタミンは、非必須アミノ酸の一種であり、生体内で重要な役割を果たします。特に、タンパク質合成の促進、免疫機能のサポート、および腸管粘膜の保護に優れた効果を示します。化学的には、極性を持ち水溶性が高いため、細胞内での利用効率が高いことが特徴です。また、ストレス条件下での需要が増加するため、栄養補給や医療分野での応用が期待されています。高い生体適合性と安定性を備えており、研究用試薬やサプリメント原料として広く利用されています。

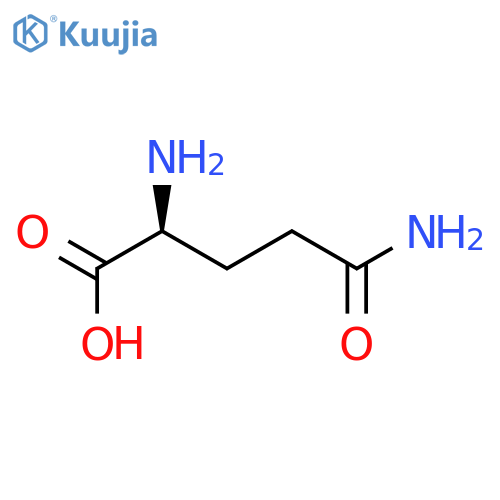

L-Glutamine structure

商品名:L-Glutamine

L-Glutamine 化学的及び物理的性質

名前と識別子

-

- L-Glutamine

- L(+)-Glutamic acid-5-amide

- L-Glutamine, FCC Grade L-2-Aminoglutaramic acid, FCC Grade

- levoglutamide

- H-Gln-OH

- L-Glutamic acid 5-amide

- CHEMWISH IC10909

- CultureSure L-Glutamine, Animal-derived-free

- GLUTAMINE, L-(AS)

- GLUTAMINE, L-(P)

- L( )-Glutamine

- L-(+)-Glutamine

- L(+)-Glutamine

- L-GLUTAMINE HIGH PURITY BIOTECH GRADE

- Pentanoic acid, 2,5-diamino-5-oxo-, (S)-

- S(+)-Glutamine

- L-Gln

- 2-Aminoglutaramic acid

- glutamine

- Glutamic acid amide

- Stimulina

- Cebrogen

- glumin

- Levoglutamid

- Glavamin

- glutamic acid 5-amide

- L-Glutamide

- (S)-2,5-Diamino-5-oxopentanoic acid

- Miglu-P

- Polyglutamine

- Saforis

- L-2-Aminoglutaramidic acid

- L-Glutamic acid gamma-amide

- L-Glutamin

- Glumin (amino acid)

- Glutamine (VAN)

- L-2-Aminoglutaramic acid

- (2S)-2-amino-4-carbamoylbutanoic acid

- Levoglutamida

- Levoglutamidum

- Hgln

- D-2-Aminoglutaramic acid

- D-Glutamin

- D-Glutamine

- Q

- 2,5-diamino-5-oxopentanoic acid

- (2S)-2,5-diamino-5-oxopentanoic acid

- (2R)-2,5-diamino-5-oxopentanoic acid

- (R)-2,5-diamino-5-oxopentanoic acid

- Glutaminsaeure-5-amid

- 2-amino-4-carbamoylbutanoic acid

- L-Glutaminsaeure-5-amid

- DGN

- D-Glutaminsaeure-5-amid

- glutamic acid gamma-amide

- (2R)-2-amino-4-carbamoylbutanoic acid

- Glutamin

- L-Glutamine,98%

- Glutamine [USAN]

- 1wdn

- G0063

- glum

- Glutapak-10

- L-Glutaminsaure-5-amid

- pentanoic acid, 2,5-diamino-5-oxo-

- (S)-2-Aminopentane-dioic acid 5-amide

- 56-85-9

- CHEMBL930

- Q. Levoglutamide

- HMS3261N19

- Glutamine-S

- L-Glutamine, Pharmaceutical Secondary Standard; Certified Reference Material

- NCGC00261234-01

- L-Glutamine, Cell Culture Reagent (H-L-Gln-OH)

- DTXSID1023100

- Levoglutamidum [INN-Latin]

- (S)-2,5-Diamino-5-oxopentanoate

- FEMA No. 3684

- J-521645

- NCGC00093936-15

- d(-)-glutamine

- EN300-52640

- Z756440074

- NSC-27421

- Sympt-X

- AB00173347-03

- DA-54895

- NSC 27421

- 0RH81L854J

- 3h-l-glutamine

- SPECTRUM1500987

- [14C]glutamine

- BDBM18121

- L-Glutamine, ReagentPlus(R), >=99% (HPLC)

- s1749

- SCHEMBL23124227

- NCGC00093936-02

- NS00068566

- KBio2_003159

- L-Glutamine (JP18)

- L-Glutamine, 98.5%

- NCGC00093936-03

- SCHEMBL19240116

- L-Glutamine, gamma-irradiated, BioXtra, suitable for cell culture

- (S)-2,5-Diamino-5-oxopentanoic acid, L-Glutamic acid 5-amide

- L-Glutamine, SAJ special grade, >=99.0%

- KBio2_005727

- AB00173347_04

- Nutrestore

- NSC759628

- GLUTAMINE [USP MONOGRAPH]

- NSC760081

- starbld0006818

- bmse001014

- M02960

- AI3-24392

- GLUTAMINE (USP-RS)

- GLUTAMINE (D)

- KBioGR_002038

- Memoril

- GLUTAMINE [MI]

- CCRIS 9428

- SDCCGMLS-0066691.P001

- GTPL4633

- CHEBI:28300

- LP00549

- BSPBio_003092

- CS-1947

- 26700-71-0

- L-Glutamine-13C5

- BRN 1723797

- Spectrum4_001709

- Spectrum5_000418

- 1ST1407

- SDCCGSBI-0050532.P005

- KBio3_002312

- KBio1_001420

- L-GLUTAMINE [VANDF]

- 4-04-00-03038 (Beilstein Handbook Reference)

- (S)-glutamine

- MFCD00008044

- AKOS015854078

- Glutamine (L-Glutamine)

- Spectrum_000131

- AS-11765

- NSC-759628

- EU-0100549

- GLUTAMINE [ORANGE BOOK]

- D70833

- DivK1c_006476

- BRD-K83896451-001-01-8

- GLUTAMINE [VANDF]

- NSC-760081

- GLUTAMINE, L-

- (2S)-2,5-diamino-5-oxopentanoate

- Levoglutamida [INN-Spanish]

- Resource Glutasolve

- L-Glutamine, Vetec(TM) reagent grade, >=99%

- Q181619

- Gebrogen

- L-Glutamine, Cell Culture Grade

- glutaminum

- Glutamine [USAN:USP:INN]

- Glutacerebro

- Poly-L-glutamine

- SpecPlus_000380

- gln

- DB00130

- NCGC00093936-05

- Endari (TN)

- KBioSS_000591

- BP-13284

- L-Glutamine, meets USP testing specifications, cell culture tested, 99.0-101.0%, from non-animal source

- [3H]glutamine

- L-Glutamine, certified reference material, TraceCERT(R)

- GLUTAMINE (L)

- 2,5-Diamino-5-oxopentanoic acid, (S)-

- 2-Aminoglutaramic acid, L-

- Levoglutamina

- (2S)-2-amino-4-carbamoylbutanoate

- L-Glutamine [JAN]

- gamma-Glutamine

- bmse000038

- GTPL723

- C00064

- Glutamine (USP)

- NCGC00093936-04

- GLUTAMINE (USP MONOGRAPH)

- L-Glutamine, BioUltra, >=99.5% (NT)

- L-Glutamine [JAN]

- GLUTAMINE [USP-RS]

- Pharmakon1600-01300018

- Tox21_500549

- Glutamine, United States Pharmacopeia (USP) Reference Standard

- Lopac0_000549

- Pharmakon1600-01500987

- LEVOGLUTAMIDE [WHO-DD]

- HY-N0390

- (S)-2-Amino-4-carbamoyl-butyric acid

- Sympt-X G.I.

- GLUTAMINE,L-

- L-GLUTAMINE [FCC]

- L-[3,4-3H(N)]glutamine

- L-Glutamine,(S)

- 7FBA778C-D6B8-495C-BFE7-1CB8EC4ABEAB

- H-Gln

- GLUTAMINE [INN]

- L-Glutamid

- L-GLUTAMINE [FHFI]

- G 3126

- glutamina

- F0001-1471

- 1-2-Aminoglutaramidic acid

- Levoglutamide [DCF:INN]

- Glutaven

- D00015

- GTPL4634

- L-GLUTAMINE [ORANGE BOOK]

- GLUTAMINE [MART.]

- L-Alanyl-L-glutamide

- GLUTAMINE (MART.)

- HSDB 8165

- Spectrum2_001377

- BRD-K83896451-001-06-7

- l glutamine

- BRD-K83896451-001-07-5

- UNII-0RH81L854J

- GlutaSolve

- 184161-19-1

- Spectrum3_001416

- S(+)-Glutamic acid 5-amide

- CHEBI:18050

- SBI-0050532.P003

- KBio2_000591

- Nutrestore (TN)

- HMS3264C03

- S(+)Glutamine

- Q-100459

- DTXCID503100

- SPBio_001334

- SCHEMBL7453

- EINECS 200-292-1

- NCGC00093936-01

- [14C]-glutamine

- CCG-38853

- ENDARI

- L-Glutamic acid .gamma.-amide

- [3H]-glutamine

- Glutamic acid-5-amide

-

- MDL: MFCD00008044

- インチ: 1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1

- InChIKey: ZDXPYRJPNDTMRX-VKHMYHEASA-N

- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)N([H])[H])=O

- BRN: 1723797

計算された属性

- せいみつぶんしりょう: 146.06900

- どういたいしつりょう: 146.069142

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ぶんしりょう: 146.14

- 疎水性パラメータ計算基準値(XlogP): -3.1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 106

じっけんとくせい

- 色と性状: 無色針晶

- 密度みつど: 1.47 g/cm3 (20℃)

- ゆうかいてん: 185 °C (dec.) (lit.)

- ふってん: 445.6°C at 760 mmHg

- フラッシュポイント: 185°C

- 屈折率: 6.8 ° (C=4, H2O)

- PH値: 5.0-6.0 (25℃, 0.1M in H2O)

- ようかいど: H2O: 25 mg/mL

- すいようせい: Soluble in water, dimethyl sulfoxide and ethanol. Insoluble in methanol, ether, benzene, acetone, ethyl acetate and chloroform.

- あんていせい: Stability Moisture and light sensitive. Incompatible with moisture, strong oxidizing agents.

- PSA: 106.41000

- LogP: 0.06440

- FEMA: 3684 | L-GLUTAMINE

- 光学活性: [α]/D 29 to 33°, c = 2% in 1 M HCl

- 濃度: 200 mM

- 酸性度係数(pKa): 2.17(at 25℃)

- ぶんかい: 185 ºC

- ひせんこうど: 32.25 º (c=10, 2 N HCl)

- マーカー: 4471

- ようかいせい: 水に溶け、メタノール、エタノール、エーテル、ベンゼン、アセトン、酢酸エチル、クロロホルムなどにほとんど溶けない。

- じょうきあつ: 1.9X10-8 mm Hg at 25 °C (est)

L-Glutamine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R 36:目の刺激。R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

- RTECS番号:MA2275100

-

危険物標識:

- リスク用語:R36

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- TSCA:Yes

- セキュリティ用語:S24/25

L-Glutamine 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

L-Glutamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 333722-500G |

L-Glutamine, 99%, reagent grade |

56-85-9 | 99% | 500G |

¥ 310 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016913-500g |

L-Glutamine |

56-85-9 | 99% | 500g |

¥254 | 2023-07-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0063-100g |

L-Glutamine |

56-85-9 | 99.0%(T) | 100g |

¥460.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0063-500g |

L-Glutamine |

56-85-9 | 99.0%(T) | 500g |

¥1070.0 | 2022-05-30 | |

| ChemScence | CS-1947-1kg |

L-Glutamine |

56-85-9 | ≥98.0% | 1kg |

$90.0 | 2022-04-27 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14201-250g |

L-Glutamine, 99% |

56-85-9 | 99% | 250g |

¥2489.00 | 2023-01-04 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G7513-20ML |

56-85-9 | 20ML |

¥136.73 | 2023-01-13 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G3126-100G |

56-85-9 | 100G |

¥1055.7 | 2023-01-13 | |||

| Enamine | EN300-52640-5.0g |

(2S)-2-amino-4-carbamoylbutanoic acid |

56-85-9 | 96% | 5g |

$29.0 | 2023-05-03 | |

| abcr | AB354564-100 g |

L-Glutamine, Cell Culture Reagent (H-L-Gln-OH); . |

56-85-9 | 100g |

€95.60 | 2023-04-26 |

L-Glutamine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-85-9)L-Glutamine

注文番号:LE18656

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56-85-9)L-谷氨酰胺

注文番号:LE27030048

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:02

価格 ($):discuss personally

L-Glutamine 関連文献

-

Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009

-

K. S. Ajish Kumar,Subrata Chattopadhyay RSC Adv. 2015 5 19455

-

R. L. Smith,S. C. Mitchell Toxicol. Res. 2018 7 1036

-

Muhammad Nawaz Qaisrani,Luca Grisanti,Ralph Gebauer,Ali Hassanali Phys. Chem. Chem. Phys. 2019 21 16083

-

Xiu Ying Qin,Li Cong Yang,Fang Ling Le,Qian Qian Yu,Dong Dong Sun,Ya Nan Liu,Jie Liu Dalton Trans. 2013 42 14681

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:56-85-9)L-Glutamine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:56-85-9)L-Glutamine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ